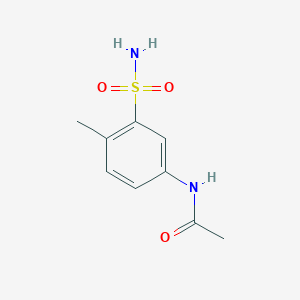

N-(4-methyl-3-sulfamoylphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methyl-3-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-6-3-4-8(11-7(2)12)5-9(6)15(10,13)14/h3-5H,1-2H3,(H,11,12)(H2,10,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYWITGDWFESDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis of N 4 Methyl 3 Sulfamoylphenyl Acetamide and Its Analogs

Crystallographic Studies

Analysis of Molecular Geometry and Conformation in the Solid State

Torsion Angles and Dihedral Angles between Aromatic Rings

The conformation of these molecules is characterized by significant twisting around the central sulfonamide linkage. This twisting is quantified by the C–S–N–C torsion angle. For instance, in N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide, this torsion angle is -56.4 (2)°. nih.govresearchgate.net A very similar value of -58.38 (14)° is observed in its isomer, N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide, indicating a consistently twisted central unit. nih.govresearchgate.net This inherent twist disrupts coplanarity between the two connected aromatic rings.

The relative orientation of the two benzene (B151609) rings is defined by the dihedral angle between them. In N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide, the dihedral angle is 49.65 (15)°. nih.govresearchgate.net In the 4-methyl analog, this angle is larger, at 67.03 (10)°. nih.govresearchgate.net For N-{4-[(3,4-dimethylphenyl)sulfamoyl]phenyl}acetamide, which has two independent molecules in its asymmetric unit, the dihedral angles are 63.90 (13)° and 35.78 (11)°, highlighting the possibility of different conformations within the same crystal lattice. nih.gov These angles confirm that the molecules generally adopt a twisted, non-planar, U-shaped conformation in the solid state. nih.govresearchgate.net

The acetamide (B32628) group also exhibits some degree of rotation relative to the phenyl ring to which it is attached. While it is nearly co-planar in N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide with a C10–C11—N2–C14 torsion angle of 7.2 (3)°, it is more twisted in the 3-methyl isomer, with a C2—N2—C3—C8 torsion angle of 27.5 (5)°. nih.govnih.gov In N-(4-sulfamoylphenyl)acetamide, the dihedral angle between the acetamide group and the benzene ring is 15.59 (12)°. researchgate.net

| Compound | C–S–N–C Torsion Angle (°) | Dihedral Angle Between Rings (°) | Reference |

|---|---|---|---|

| N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide | -56.4 (2) | 49.65 (15) | nih.govresearchgate.net |

| N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide | -58.38 (14) | 67.03 (10) | nih.govresearchgate.net |

| N-{4-[(3,4-dimethylphenyl)sulfamoyl]phenyl}acetamide | N/A | 63.90 (13) | nih.gov |

| 35.78 (11) |

Intramolecular Hydrogen Bonding Patterns

| Compound | Interaction Type | Participating Groups | Reference |

|---|---|---|---|

| N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide | C–H⋯O | Aromatic C-H and Sulfonyl/Amide O | nih.gov |

| N-{4-[(3,4-dimethylphenyl)sulfamoyl]phenyl}acetamide | C–H⋯O | Aromatic C-H and Amide O | nih.gov |

Supramolecular Architectures in the Crystalline State

Intermolecular Hydrogen Bonding Networks

The most dominant intermolecular interactions in these sulfonamide structures are N–H⋯O hydrogen bonds. nih.gov The sulfonamide and acetamide groups both contain N–H donor sites and S=O and C=O acceptor sites, facilitating the formation of robust hydrogen-bonding networks.

In N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide, molecules are linked by N–H⋯O hydrogen bonds, creating a three-dimensional network. nih.govresearchgate.net A similar three-dimensional architecture is formed in N-(4-sulfamoylphenyl)acetamide, where amine–amide and amide–sulfonamide N–H⋯O interactions connect the molecules. researchgate.net

For N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide, a specific pattern emerges where the sulfamoyl N–H group donates a hydrogen bond to an amide oxygen atom, and the amide N–H group donates to a sulfonyl oxygen atom of a neighboring molecule. nih.gov This repeated motif links the molecules into chains. nih.gov In the case of N-{4-[(3,4-dimethylphenyl)sulfamoyl]phenyl}acetamide, the hydrogen bonding is more complex due to two independent molecules in the asymmetric unit. The interactions involve amide-N–H⋯O(sulfonyl) and sulfamoyl-N–H⋯O(amide/sulfonyl) hydrogen bonds, which also result in the formation of supramolecular chains. nih.gov

| Compound | Donor | Acceptor | Resulting Network | Reference |

|---|---|---|---|---|

| N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide | N–H | O (Sulfonyl/Amide) | 3D Network | nih.govresearchgate.net |

| N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide | N–H (Sulfamoyl) | O (Amide) | Chains | nih.gov |

| N–H (Amide) | O (Sulfonyl) | |||

| N-(4-sulfamoylphenyl)acetamide | N–H (Amine/Amide) | O (Amide/Sulfonyl) | 3D Network via Tubes | researchgate.net |

| N-{4-[(3,4-dimethylphenyl)sulfamoyl]phenyl}acetamide | N–H (Amide/Sulfamoyl) | O (Sulfonyl/Amide) | Chains | nih.gov |

π-π Stacking Interactions

In addition to hydrogen bonding, π-π stacking interactions contribute to the stabilization of the crystal structures, particularly by mediating interactions between the supramolecular assemblies. In the crystal packing of N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide, layers of hydrogen-bonded chains are further connected by π-π interactions between the benzene rings of adjacent molecules. The distance between the centroids of these interacting rings is reported to be 3.8185 (13) Å. nih.gov This type of interaction is a common feature in aromatic sulfonamides, influencing the dense packing of molecules in the crystal lattice.

Formation of Supramolecular Assemblies (e.g., tubes, chains)

The directional nature of the N–H⋯O hydrogen bonds leads to the formation of well-defined one-dimensional (1D) and three-dimensional (3D) supramolecular assemblies. In N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide, the specific hydrogen bonding pattern results in the formation of supramolecular chains that exhibit a tubular or hollow topology, propagating along the crystallographic b-axis. nih.govresearchgate.net A similar arrangement is observed for N-{4-[(3,4-dimethylphenyl)sulfamoyl]phenyl}acetamide, where the hydrogen bonds also generate chains with a tubular structure. nih.gov In the case of N-(4-sulfamoylphenyl)acetamide, the molecules are linked into distinct supramolecular tubes that run parallel to the c-axis, which are then interconnected to form the final 3D architecture. researchgate.net For N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide, the hydrogen bonds are less confined to a single dimension, leading directly to a more complex three-dimensional network. nih.govresearchgate.net

Mechanistic Studies of Biological Activities of N 4 Methyl 3 Sulfamoylphenyl Acetamide and Analogs

Enzyme Inhibition Mechanisms

The biological activities of N-(4-methyl-3-sulfamoylphenyl)acetamide and its analogs are primarily attributed to their ability to inhibit specific enzymes. This section delves into the mechanistic studies of these inhibitory actions, focusing on two key enzyme families: carbonic anhydrases and cyclooxygenases.

Carbonic Anhydrase (CA) Isozyme Inhibition (CA-IX, CA-XII)

N-(4-methyl-3-sulfamoylphenyl)acetamide belongs to the class of sulfonamide inhibitors of carbonic anhydrases (CAs), a family of zinc-dependent metalloenzymes. chemrxiv.org These enzymes play a crucial role in maintaining pH homeostasis by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. chemrxiv.org Certain CA isozymes, particularly the transmembrane isoforms CA-IX and CA-XII, are overexpressed in various cancers, making them attractive targets for anticancer drug development. chemrxiv.orgresearchgate.net

The inhibitory activity of N-(4-methyl-3-sulfamoylphenyl)acetamide and other sulfonamides against carbonic anhydrases is critically dependent on the presence of the unsubstituted sulfonamide group (-SO₂NH₂). This moiety acts as a zinc-binding group, which is the cornerstone of its inhibitory mechanism. nih.gov

The active site of carbonic anhydrases contains a catalytically essential Zn²⁺ ion, which is coordinated by three histidine residues and a water molecule or hydroxide (B78521) ion. The sulfonamide group of the inhibitor binds to the zinc ion in a tetrahedral geometry, displacing the coordinated water molecule/hydroxide ion. nih.gov The nitrogen atom of the sulfonamide coordinates directly with the zinc ion, while the two oxygen atoms of the sulfonamide group form hydrogen bonds with the side chain of a conserved threonine residue (Thr199 in CA II). This interaction helps to stabilize the enzyme-inhibitor complex.

The binding of the sulfonamide group to the zinc ion effectively blocks the active site, preventing the access of the substrate (carbon dioxide) and thereby inhibiting the enzyme's catalytic activity. The high affinity of sulfonamides for the zinc ion in the active site is a key determinant of their potency as CA inhibitors.

The structure-activity relationship (SAR) studies of sulfonamide-based carbonic anhydrase inhibitors have revealed several key features that influence their inhibitory potency and isoform selectivity. While specific SAR data for N-(4-methyl-3-sulfamoylphenyl)acetamide is not extensively detailed in the provided context, general principles for aromatic and heterocyclic sulfonamides can be extrapolated.

The nature and position of substituents on the aromatic ring play a significant role in determining the inhibitory activity. For small aromatic sulfonamides, the presence of hydrogen bond acceptors at the para or meta positions can enhance inhibitory power by interacting with hydrophilic residues in the active site. nih.gov Furthermore, the substitution pattern on the aromatic ring can be modified to achieve selectivity for different CA isozymes. For instance, modifications that allow for interactions with specific amino acid residues unique to the active sites of CA-IX or CA-XII can lead to more selective inhibitors. chemrxiv.org

The acetamide (B32628) group in N-(4-methyl-3-sulfamoylphenyl)acetamide can also contribute to the binding affinity and selectivity. The tail approach in inhibitor design utilizes such moieties to extend into and interact with regions of the active site beyond the immediate vicinity of the zinc ion. rsc.org The conformational flexibility and length of this "tail" are crucial for establishing favorable interactions with the enzyme, which can differ between CA isoforms, thereby influencing selectivity. rsc.org

| Compound | Modification | Effect on CA Inhibition |

| General Aromatic Sulfonamide | Introduction of H-bond acceptors at para/meta positions | Enhanced inhibitory potency nih.gov |

| General Sulfonamide with Tail | Variation in tail length and flexibility | Influences isoform selectivity rsc.org |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | Increased alkyl chain length | More potent inhibition of hCA I mdpi.com |

Cyclooxygenase (COX-2) Inhibition

N-(4-methyl-3-sulfamoylphenyl)acetamide and its analogs have also been investigated as inhibitors of cyclooxygenase (COX), particularly the COX-2 isozyme. COX enzymes are responsible for the biosynthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a key role in inflammation and pain. nih.govnih.gov Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

The selective inhibition of COX-2 by certain diarylheterocyclic compounds is attributed to specific structural features that allow them to bind preferentially to the active site of COX-2 over COX-1. nih.gov The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1. brieflands.com

The sulfamoylphenyl group is a key pharmacophore found in many selective COX-2 inhibitors, including celecoxib. brieflands.com This group is able to fit into the secondary pocket of the COX-2 active site, forming favorable interactions with residues such as Arg513, Phe518, and Val523. researchgate.net This interaction is a major determinant of COX-2 selectivity, as the smaller active site of COX-1 cannot accommodate this bulky group.

The acetamide moiety can also contribute to COX-2 selectivity and potency. In some series of inhibitors, the acetamide nitrogen forms hydrogen bonds with active site residues like Trp387 and Ser353, further stabilizing the inhibitor within the COX-2 active site. archivepp.comgalaxypub.co The presence of an acetamide linker can also properly orient the sulfamoylphenyl group for optimal interaction with the COX-2 specific side pocket.

| Functional Group | Role in COX-2 Selectivity | Interacting Residues (in COX-2) |

| Sulfamoylphenyl | Fits into the secondary pocket of COX-2 researchgate.net | Arg513, Phe518, Val523 researchgate.net |

| Acetamide | Can form hydrogen bonds and orient the inhibitor archivepp.comgalaxypub.co | Trp387, Ser353 archivepp.comgalaxypub.co |

Molecular docking studies of various COX-2 inhibitors have provided insights into the molecular basis of their binding. For inhibitors containing a sulfamoylphenyl group, the primary interaction involves the insertion of this moiety into the aforementioned secondary pocket of the COX-2 active site. researchgate.net

The sulfonamide or methylsulfonyl group on the phenyl ring is crucial for this interaction. One of the oxygen atoms of the SO₂ group often forms a hydrogen bond with the amino group of Arg513. researchgate.net The phenyl ring itself can engage in hydrophobic interactions with residues lining the pocket, such as Phe518 and Val523.

The rest of the inhibitor molecule occupies the main channel of the cyclooxygenase active site. The acetamide group, if present, can form additional hydrogen bonds with residues at the entrance of the active site, such as Tyr385 and Ser530, which are also involved in the binding of the natural substrate, arachidonic acid. researchgate.net These multiple points of interaction contribute to the high affinity and selectivity of these inhibitors for COX-2. koreascience.kr

Urease Enzyme Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. nih.gov Its inhibition is a key strategy in the treatment of diseases caused by urease-producing bacteria, such as Helicobacter pylori. nih.gov

Kinetic studies are fundamental to understanding how an inhibitor interacts with an enzyme. For analogs of N-(4-methyl-3-sulfamoylphenyl)acetamide, Lineweaver-Burk plots have been instrumental in elucidating their mode of urease inhibition. nih.govmdpi.com These plots graphically represent the inverse of reaction velocity against the inverse of substrate concentration, allowing for the determination of key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax).

Studies on various acetamide-sulfonamide conjugates have revealed different modes of inhibition. For instance, certain ibuprofen-conjugated sulfathiazole (B1682510) and flurbiprofen-conjugated sulfadiazine (B1682646) and sulfamethoxazole (B1682508) derivatives have been shown to be competitive inhibitors of urease. nih.govnih.gov In competitive inhibition, the inhibitor binds to the active site of the enzyme, directly competing with the substrate. This is characterized in Lineweaver-Burk plots by an increase in the Km value while the Vmax remains constant. nih.gov The inhibition constant (Ki), a measure of the inhibitor's potency, can also be calculated from these plots. nih.gov

Conversely, other analogs, such as ibuprofen (B1674241) conjugated with sulfanilamide (B372717), sulfamerazine, and sulfacetamide (B1682645), exhibit a mixed mode of inhibition. nih.govnih.gov Mixed inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This is reflected in Lineweaver-Burk plots by a change in both the Km and Vmax values. nih.gov

The mode of inhibition for a selection of acetamide-sulfonamide analogs is summarized in the table below.

| Compound Analog | Inhibition Mode | Ki (µM) | Reference |

| Ibuprofen conjugated with sulfathiazole | Competitive | 0.17 | nih.gov |

| Flurbiprofen (B1673479) conjugated with sulfadiazine | Competitive | 7.95 | nih.gov |

| Flurbiprofen conjugated with sulfamethoxazole | Competitive | 10.40 | nih.gov |

| Ibuprofen conjugated with sulfanilamide | Mixed | 8.20 | nih.gov |

| Ibuprofen conjugated with sulfamerazine | Mixed | 3.01 | nih.gov |

| Ibuprofen conjugated with sulfacetamide | Mixed | 2.62 | nih.gov |

| Flurbiprofen conjugated with sulfamerazine | Mixed | 1.30 | nih.gov |

| Flurbiprofen conjugated with sulfacetamide | Mixed | 4.11 | nih.gov |

The structure-activity relationship (SAR) studies of N-(4-methyl-3-sulfamoylphenyl)acetamide analogs have provided valuable insights into the chemical features that govern their urease inhibitory activity. By systematically modifying the structure of these compounds, researchers can identify key functional groups and structural motifs that enhance or diminish their potency.

For a series of acetamide-sulfonamide conjugates, it has been observed that the nature of the substituent on the sulfonamide moiety plays a crucial role in the inhibitory activity. For example, the conjugation of ibuprofen with sulfathiazole resulted in a highly potent competitive inhibitor with an IC50 value of 9.95 ± 0.14 µM. nih.gov In contrast, the corresponding flurbiprofen conjugate with the same sulfathiazole moiety showed significantly lower activity, suggesting that the acetamide portion of the molecule also influences the interaction with the enzyme. nih.gov

The potency of these inhibitors is also affected by the specific sulfa drug used in the conjugation. For instance, diclofenac (B195802) conjugated with sulfanilamide and sulfacetamide demonstrated competitive urease inhibition with IC50 values of 3.59 ± 0.07 µM and 5.49 ± 0.34 µM, respectively. nih.gov Similarly, mefenamic acid conjugated with sulfanilamide and sulfamethoxazole also acted as competitive inhibitors. nih.gov

The following table summarizes the urease inhibition data for a selection of acetamide-sulfonamide analogs.

| Compound Analog | % Inhibition | IC50 (µM) | Reference |

| Ibuprofen conjugated with sulfathiazole | 90.6 | 9.95 ± 0.14 | nih.gov |

| Flurbiprofen conjugated with sulfadiazine | 84.1 | 16.74 ± 0.23 | nih.gov |

| Flurbiprofen conjugated with sulfamethoxazole | 86.1 | 13.39 ± 0.11 | nih.gov |

| Diclofenac conjugated with sulfanilamide | - | 3.59 ± 0.07 | nih.gov |

| Diclofenac conjugated with sulfacetamide | - | 5.49 ± 0.34 | nih.gov |

| Mefenamic acid conjugated with sulfanilamide | - | 7.92 ± 0.27 | nih.gov |

| Mefenamic acid conjugated with sulfamethoxazole | - | 8.35 ± 0.26 | nih.gov |

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is an enzyme that plays a critical role in the degradation of neurotransmitters such as dopamine (B1211576). umassmed.edu Inhibition of MAO-B can increase dopamine levels in the brain and is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. researchgate.netmdpi.com

Kinetic studies on benzylamine-sulfonamide derivatives, which are structurally related to N-(4-methyl-3-sulfamoylphenyl)acetamide, have shown that these compounds can act as selective inhibitors of MAO-B. mdpi.com The mechanism of inhibition for some of these derivatives has been determined to be non-competitive, as revealed by Lineweaver-Burk plot analysis. Non-competitive inhibition occurs when the inhibitor binds to a site on the enzyme other than the active site, affecting the enzyme's catalytic efficiency without preventing substrate binding.

For example, two potent benzylamine-sulfonamide derivatives, compounds 4i and 4t from a synthesized series, were found to be non-competitive inhibitors of human MAO-B (hMAO-B). The inhibition constants (Ki) for these compounds were calculated to be 0.055 µM for 4t .

The following table presents the MAO-B inhibitory activity for selected benzylamine-sulfonamide derivatives.

| Compound ID | IC50 (µM) | Inhibition Type | Ki (µM) | Reference |

| 4i | 0.041 ± 0.001 | Non-competitive | - | |

| 4t | 0.065 ± 0.002 | Non-competitive | 0.055 |

Molecular docking studies have been employed to understand the binding interactions of acetamide-sulfonamide analogs with the MAO-B enzyme at a molecular level. mdpi.com The active site of MAO-B is a hydrophobic cavity composed of an entrance cavity and a substrate cavity. researchgate.net

For potent benzylamine-sulfonamide inhibitors, docking studies have revealed key interactions within the catalytic site of hMAO-B. The inhibitor molecule orients itself within the active site to form favorable interactions with surrounding amino acid residues. These interactions can include hydrogen bonds and hydrophobic interactions. mdpi.com For instance, the activities of some MAO-B inhibitors are related to hydrogen bonds and hydrophobic interactions with Tyr398 and Tyr435 amino acid residues. mdpi.com

The docking analysis of a highly potent inhibitor, compound 4i , showed that it fits into the active site of hMAO-B. The specific interactions with the amino acid residues in the binding pocket contribute to the compound's inhibitory potency. The binding energy of some inhibitors with MAO-B has been calculated to be as low as -11.65 kcal/mol, indicating a strong binding affinity. mdpi.com

SARS-CoV-2 Main Protease Inhibition

The SARS-CoV-2 main protease (Mpro) is a crucial enzyme for the replication of the virus and is a primary target for the development of antiviral drugs. nih.gov While specific studies on the inhibition of SARS-CoV-2 Mpro by N-(4-methyl-3-sulfamoylphenyl)acetamide are not currently available, research on related sulfonamide and acetamide derivatives has shown potential inhibitory activity.

Sulfonamide derivatives have been investigated as potential non-peptide small molecule inhibitors of the SARS-CoV-2 main protease. nih.gov Structure-based drug design approaches have been used to design imidazole (B134444) derivatives of sulfonamide that can bind to the active site of the protease. nih.gov Molecular docking and molecular dynamics simulations have been used to assess the stability and binding interactions of these designed compounds. nih.gov

Similarly, acetamide moieties have been incorporated into the design of SARS-CoV-2 Mpro inhibitors. For example, the introduction of a trifluoroacetamide (B147638) group at the P3 position of a lead compound resulted in a potent inhibitor. mdpi.com Additionally, α-chloroacetamide and α-bromoacetamide derivatives have been identified as promising covalent inhibitors of the SARS-CoV-2 Mpro.

While these findings suggest that the sulfonamide and acetamide scaffolds present in N-(4-methyl-3-sulfamoylphenyl)acetamide are of interest in the design of SARS-CoV-2 Mpro inhibitors, further experimental studies are required to determine the specific activity of this compound.

Inhibitory Activity of Sulfonamide-Tethered Acetamide Derivatives

Sulfonamide-tethered acetamide derivatives represent a class of compounds with significant therapeutic potential, including enzyme inhibitory activity. nih.gov Research into acetamide-sulfonamide scaffolds has revealed their capacity to act as mechanism-based inhibitors. These compounds are designed to retain the pharmacophoric elements necessary for binding to the active sites of enzymes. nih.gov

The inhibitory mechanism often involves the formation of electrostatic interactions with key residues and metal ions within the enzyme's active site, as well as the establishment of hydrogen bonds with neighboring amino acids. nih.gov The structure of these derivatives is crucial for their inhibitory potency. For instance, in a study on urease inhibition by acetamide–sulfonamide conjugates, it was observed that the nature of the substituents on both the acetamide and sulfonamide moieties significantly influences the inhibitory activity. nih.gov Specifically, acetamides linked to phenyl-alkyl groups demonstrated better activity compared to those with a fluoro-substituted biphenyl (B1667301) group. nih.gov

Table 1: Urease Inhibitory Activity of Selected Acetamide-Sulfonamide Conjugates

| Compound | Description | IC50 (µM) | Inhibition Mode |

|---|---|---|---|

| 6 | Ibuprofen conjugated with sulfathiazole | 9.95 ± 0.14 | Competitive |

| 15 | Flurbiprofen conjugated with sulfadiazine | 16.74 ± 0.23 | Competitive |

| 17 | Flurbiprofen conjugated with sulfamethoxazole | 13.39 ± 0.11 | Competitive |

| Ibuprofen-sulfanilamide conjugate | Not specified | Not specified | Mixed |

| Ibuprofen-sulfamerazine conjugate | Not specified | Not specified | Mixed |

| Ibuprofen-sulfacetamide conjugate | Not specified | Not specified | Mixed |

| Flurbiprofen-sulfamerazine conjugate | Not specified | Not specified | Mixed |

| Flurbiprofen-sulfacetamide conjugate | Not specified | Not specified | Mixed |

Data sourced from a study on acetamide-sulfonamide conjugates as urease inhibitors. nih.gov

Role of the Isatin (B1672199) Motif in Protease Inhibition

The isatin motif is a valuable scaffold in medicinal chemistry and has been incorporated into sulfonamide derivatives to create potent protease inhibitors. nih.govresearchgate.net The inhibitory mechanism of isatin-sulfonamide derivatives against proteases, such as caspases, is linked to the interaction of the carbonyl group of the isatin ring with the cysteine thiol in the active site of the enzyme. nih.gov

For instance, 5-pyrrolidinyl sulfonyl isatins have demonstrated selective inhibition of caspase-3 and -7. This selectivity is attributed to the interaction of the pyrrolidine (B122466) ring with the S2 subsite of the enzyme, without engaging the S1 subsite. nih.gov Molecular modeling studies have further elucidated these interactions, showing that the isatin core can form π-π stacked interactions with amino acid residues like phenylalanine in the active site. nih.gov The N-phenylacetamide substitution on such derivatives can provide additional van der Waals interactions, enhancing the binding affinity. nih.gov

In the context of viral proteases, such as the SARS-CoV-2 main protease (Mpro), sulfonamide-tethered N-((triazol-4-yl)methyl)isatin derivatives have shown promising inhibitory activity. nih.govresearchgate.net Docking studies of these compounds have revealed their ability to interact with key residues in the enzyme's active site, supporting their observed in vitro inhibitory effects. researchgate.net

Table 2: Inhibitory Activity of Sulfonamide-Tethered Triazolo Isatins against SARS-CoV-2 Mpro

| Compound | Description | IC50 (µM) |

|---|---|---|

| 6a | Unsubstituted isatin motif | 0.562 ± 0.005 |

| 6b | Sulfonamide-tethered isatin | 0.249 ± 0.006 |

| 6c | Not specified | 0.939 ± 0.007 |

| 6d | Not specified | 1.054 ± 0.053 |

Data from a study on isatin derivatives as SARS-CoV-2 main protease inhibitors. nih.gov

P2X4 Receptor Antagonism

Analogs of N-(4-methyl-3-sulfamoylphenyl)acetamide have been identified as potent and selective antagonists of the P2X4 receptor, a ligand-gated ion channel involved in inflammatory and immune processes. nih.gov

Structure-Guided Optimization for P2X4 Inhibitory Potency

High-throughput screening led to the discovery of a class of P2X4 inhibitors, including analogs of N-(4-methyl-3-sulfamoylphenyl)acetamide. nih.gov A key challenge with initial lead compounds was their significant induction of cytochrome P450 3A4 (CYP3A4), a major drug-metabolizing enzyme. This induction was found to be mediated by the pregnane (B1235032) X receptor (PXR). nih.gov

To address this, a structure-guided optimization program was initiated. The goal was to reduce PXR binding while maintaining or improving P2X4 inhibitory potency. It was discovered that introducing larger and more polar substituents on the ether linker of the molecule led to decreased PXR binding. nih.gov This strategic modification successfully translated into significantly reduced CYP3A4 induction for certain compounds. nih.gov One such optimized compound, N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (BAY-1797), was identified as a potent and selective P2X4 antagonist suitable for in vivo studies. nih.gov

Interaction with Nuclear Receptors (e.g., Pregnane X Receptor (PXR))

The interaction of N-(4-methyl-3-sulfamoylphenyl)acetamide analogs with nuclear receptors, particularly the Pregnane X Receptor (PXR), has been a critical aspect of their development as P2X4 antagonists. nih.gov PXR is a key regulator of xenobiotic-metabolizing enzymes like CYP3A4. nih.govfrontiersin.org Activation of PXR by a drug can lead to increased metabolism of co-administered drugs, potentially reducing their efficacy. nih.gov

The initial class of P2X4 inhibitors, to which the analogs of the target compound belong, were found to be PXR agonists, leading to CYP3A4 induction. nih.gov The structure-guided optimization efforts were therefore focused on disrupting the interaction with PXR. By introducing specific structural modifications, researchers were able to significantly reduce the compounds' ability to bind to and activate PXR, thereby mitigating the unwanted CYP3A4 induction. nih.gov This highlights the importance of considering off-target interactions with nuclear receptors during the drug discovery process.

Binding Modes from Co-crystal Structures

While a specific co-crystal structure of N-(4-methyl-3-sulfamoylphenyl)acetamide with its target is not publicly available, insights into the binding modes of related antagonists with the P2X4 receptor can be inferred from structural studies of the receptor and molecular modeling. The crystal structure of the zebrafish P2X4 receptor reveals a trimeric architecture with each subunit possessing two transmembrane helices and a large, disulfide-rich extracellular domain. nih.gov

ATP, the natural agonist, binds to a site located approximately 45 Å from the ion channel pore, within a deep cleft. nih.gov Allosteric antagonists, such as the analogs of N-(4-methyl-3-sulfamoylphenyl)acetamide, are thought to bind to a different site on the receptor. researchgate.net Molecular modeling based on the crystal structure of the panda P2X7 receptor in complex with allosteric antagonists has helped to identify a putative allosteric pocket in the human P2X4 receptor. frontiersin.org Docking studies suggest that antagonists like BX430, which is structurally distinct, bind within this pocket, with specific residues such as I312 being key for interaction. frontiersin.org It is plausible that sulfonamide-based antagonists also occupy this or a similar allosteric site, inducing a conformational change that prevents channel opening upon ATP binding.

Antimicrobial Activities

Derivatives of 4-acetamidobenzenesulfonamide (B121751) are recognized as promising candidates for the development of new antimicrobial agents. nih.gov The antimicrobial activity of N-phenylacetamide derivatives has also been investigated, with some compounds showing promising results against various bacterial strains. mdpi.com For instance, a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties were evaluated for their in vitro antibacterial activity against plant pathogenic bacteria, with some compounds demonstrating superior efficacy compared to commercial bactericides. mdpi.com One of the active compounds was shown to cause rupture of the bacterial cell membrane. mdpi.com While specific studies on the antimicrobial properties of N-(4-methyl-3-sulfamoylphenyl)acetamide are limited, the presence of the acetamide and sulfonamide functionalities suggests a potential for such activity.

Antibacterial Efficacy against Specific Strains

While extensive research on the specific antibacterial activity of N-(4-methyl-3-sulfamoylphenyl)acetamide is ongoing, the broader class of sulfonamide and acetamide derivatives has demonstrated notable efficacy against various bacterial pathogens. For instance, novel quinazolinone-benzenesulfonamide derivatives have been synthesized and screened against a panel of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). One particularly potent compound, N-(2-methyl-4-nitrophenyl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl]thio)acetamide, exhibited a minimum inhibitory concentration (MIC) of 5 μg/ml for MRSA, indicating bactericidal action. This highlights the potential of the sulfonamide scaffold in developing new agents to combat resistant bacterial strains. Further investigations are warranted to determine the specific antibacterial spectrum and efficacy of N-(4-methyl-3-sulfamoylphenyl)acetamide against clinically relevant strains such as Staphylococcus aureus and Escherichia coli.

Antifungal Activities

Analogs of N-(4-methyl-3-sulfamoylphenyl)acetamide have shown promising antifungal properties. A study focusing on a series of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamide derivatives revealed significant activity against pathogenic fungi. nih.gov These compounds were tested against Candida albicans, a common cause of opportunistic fungal infections, and Aspergillus niger, a mold responsible for aspergillosis. nih.gov

The results indicated that these acetamide derivatives possessed greater antifungal activity than the standard drug, fluconazole. Notably, compound 5d was the most active against Candida albicans, with a Minimum Inhibitory Concentration (MIC) of 0.224 mg/mL, while compound 2b was most effective against Aspergillus niger, with an MIC of 0.190 mg/mL.

Antifungal Activity of [4-Methylphenylsulphonamido]-N-(pyridin-2-yl) Acetamide Derivatives

| Compound | Fungal Strain | MIC (mg/mL) |

|---|---|---|

| 5d | Candida albicans | 0.224 |

| 2b | Aspergillus niger | 0.190 |

| Fluconazole (Standard) | Candida albicans | Higher than 0.224 |

| Fluconazole (Standard) | Aspergillus niger | Higher than 0.190 |

Structure-Activity Relationships for Antimicrobial Potency

The antimicrobial potency of sulfonamide derivatives is intrinsically linked to their chemical structure. For antibacterial sulfonamides, a key structural feature for activity is a free aromatic amino group in the para position relative to the sulfonamide group. nih.gov Modifications to this amino group can lead to inactive metabolites or prodrugs that require in vivo activation. youtube.com The sulfonamide group itself is also crucial and should be directly attached to the benzene (B151609) ring. nih.gov

Furthermore, the acidity of the sulfonamide nitrogen (N1) plays a significant role. The introduction of heterocyclic substituents on the N1 nitrogen can increase the potency and bring the pKa value into the optimal range of 6.6 to 7.4, which enhances bacterial cell wall penetration. youtube.com

In the context of antifungal activity, studies on N-(4-halobenzyl)amides have shown that the nature and position of the halogen substituent on the benzyl (B1604629) ring influence their efficacy against Candida species. nih.gov For acetamide-sulfonamide containing scaffolds, the nature of the group linked to the acetamide moiety can significantly impact activity. For instance, acetamides linked to phenyl-alkyl groups have demonstrated better urease inhibition activity, which is relevant to certain bacterial infections, than those with a fluoro-substituted biphenyl group. nih.gov

Anticancer Activities

Mechanisms of Cancer Cell Proliferation Inhibition (e.g., apoptosis, cell cycle arrest)

The anticancer effects of N-(4-methyl-3-sulfamoylphenyl)acetamide analogs appear to be mediated through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest).

Apoptosis: Several studies have indicated that sulfonamide derivatives can trigger apoptosis in cancer cells. For example, sulfabenzamide (B183) has been shown to induce autophagic cell death in T-47D breast cancer cells. nih.gov While this study noted negligible levels of classic apoptosis, it did observe a significant increase in caspase-3 activity, a key executioner enzyme in the apoptotic cascade. nih.gov Another study on a phenylacetamide resveratrol (B1683913) derivative demonstrated its ability to induce apoptosis in breast cancer cells. nih.gov The process of apoptosis is a critical target in cancer therapy, as it allows for the elimination of malignant cells without inducing an inflammatory response. openaccesspub.org

Cell Cycle Arrest: In addition to apoptosis, cell cycle arrest is a crucial mechanism by which these compounds inhibit cancer cell proliferation. The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. taylorandfrancis.com A study on a phenylacetamide resveratrol derivative found that it caused cell cycle arrest at the G1 phase in both MCF7 and MDA-MB-231 breast cancer cell lines. nih.gov Similarly, other studies have shown that certain anticancer drugs can induce cell cycle arrest in the G1 or G2/M phases in lung cancer cells. nih.govnih.gov By halting the cell cycle, these compounds prevent cancer cells from replicating and dividing, thereby controlling tumor growth.

Exploration of Bioactivity in Specific Cancer Models

The anticancer potential of N-(4-methyl-3-sulfamoylphenyl)acetamide analogs has been explored in various cancer cell line models, demonstrating a range of activities.

In breast cancer , as mentioned, sulfabenzamide was found to promote autophagic cell death in T-47D cells. nih.gov Furthermore, a phenylacetamide resveratrol derivative was shown to inhibit the growth of both estrogen receptor-positive (MCF7) and estrogen receptor-negative (MDA-MB-231) breast cancer cells by inducing G1 phase cell cycle arrest. nih.gov The ability to target different subtypes of breast cancer is a significant advantage.

In lung cancer , while direct studies on N-(4-methyl-3-sulfamoylphenyl)acetamide are limited, related compounds have shown promise. For instance, knockdown of the NICE-3 protein in lung adenocarcinoma cells has been shown to inhibit proliferation and induce G1 phase cell cycle arrest. nih.gov This suggests that targeting specific pathways involved in cell cycle progression could be a viable strategy for lung cancer treatment.

In prostate cancer , research into the specific effects of N-(4-methyl-3-sulfamoylphenyl)acetamide is still in its early stages. However, the broader class of sulfonamides has been investigated for its anticancer properties, and these studies provide a foundation for future research into the efficacy of this specific compound in prostate cancer models.

Anti-inflammatory Effects

While the primary focus of research on N-(4-methyl-3-sulfamoylphenyl)acetamide and its analogs has been on their antimicrobial and anticancer properties, the sulfonamide and acetamide moieties are present in many compounds with known anti-inflammatory activity. For example, a series of N-phenyl-acetamide sulfonamide derivatives, planned through structural modification of paracetamol, were evaluated for their analgesic and anti-inflammatory effects. nih.gov Some of these compounds exhibited important anti-hypernociceptive activity associated with inflammatory pain. nih.gov Another study on phenyl sulfonamide derivatives demonstrated their ability to modulate the pulmonary inflammatory response by inhibiting the production of the pro-inflammatory cytokine TNF-α. mdpi.com These findings suggest that N-(4-methyl-3-sulfamoylphenyl)acetamide may also possess anti-inflammatory properties, a possibility that warrants further investigation.

Molecular Targets Implicated in Anti-inflammatory Action

The anti-inflammatory activity of N-(4-methyl-3-sulfamoylphenyl)acetamide and its analogs is primarily attributed to their interaction with key enzymes involved in the inflammatory cascade. The core chemical scaffold, a sulfonamide derivative, is a well-established pharmacophore in the design of anti-inflammatory agents. openaccesspub.org The primary molecular targets implicated are the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govindexcopernicus.commdpi.com

Cyclooxygenase (COX) Inhibition:

The cyclooxygenase enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. frontiersin.orgnih.gov While COX-1 is constitutively expressed and plays a role in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. nih.govnih.gov Many anti-inflammatory drugs achieve their effect by inhibiting these enzymes.

Sulfonamide-containing compounds have been extensively developed as selective COX-2 inhibitors. frontiersin.orgnih.govresearchgate.net The characteristic feature of many selective COX-2 inhibitors (coxibs) is a methyl- or aminosulfonyl-substituent on a phenyl ring. nih.gov This sulfonamide moiety plays a crucial role in binding to a secondary pocket within the COX-2 enzyme active site, which is not readily accessible in the COX-1 isoform, thereby conferring selectivity. mdpi.com N-(4-methyl-3-sulfamoylphenyl)acetamide possesses this key sulfamoylphenyl group, suggesting its potential to act as a COX-2 inhibitor. Studies on analogous sulfonamide derivatives have demonstrated potent and selective COX-2 inhibition with IC50 values in the nanomolar to micromolar range. nih.govmdpi.com

Table 1: COX-2 Inhibition by Selected Sulfonamide Analogs

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Phenyl-derivative 2a | COX-2 | 0.053 | >1886 |

| Dihydropyrazole derivative 4b | COX-2 | 0.078 | 137.3 |

Data synthesized from multiple sources illustrating the potential range of activity for structurally related compounds. mdpi.com

Lipoxygenase (LOX) Inhibition:

The lipoxygenase enzymes represent another pathway in arachidonic acid metabolism, leading to the production of leukotrienes, which are also key mediators of inflammation and are particularly implicated in allergic and inflammatory conditions like asthma. mdpi.comtandfonline.com Inhibition of the 5-lipoxygenase (5-LOX) pathway is a recognized therapeutic strategy for inflammatory diseases. tandfonline.comnih.gov

Several studies have identified sulfonamide derivatives as effective lipoxygenase inhibitors. nih.govindexcopernicus.com For instance, a series of N-substituted sulfonamides were found to be moderate inhibitors of LOX. indexcopernicus.com The mechanism is believed to involve interference with the enzyme's catalytic activity, thereby reducing the production of pro-inflammatory leukotrienes. nih.gov The structural features of N-(4-methyl-3-sulfamoylphenyl)acetamide align with those of compounds known to exhibit LOX inhibition, suggesting this as another potential mechanism for its anti-inflammatory effects.

Antioxidant and Free Radical Scavenging Properties

DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of a compound. mdpi.comnih.gov The DPPH radical is a stable free radical with a deep purple color, which, upon reaction with an antioxidant, is reduced to the pale yellow DPPH-H form. nih.govnih.gov The decrease in absorbance at approximately 517 nm is proportional to the radical scavenging activity of the compound, often expressed as the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). mdpi.com

While specific DPPH scavenging data for N-(4-methyl-3-sulfamoylphenyl)acetamide is not extensively reported, studies on analogous acetamide and sulfonamide derivatives demonstrate a range of activities. For instance, a series of acetamidosulfonamide derivatives showed that the nature and position of substituents significantly influence the radical scavenging activity. researchgate.net In one study of flavonoid acetamide derivatives, IC50 values ranged from 31.52 to 198.41 µM. mdpi.com Another study on sulfonamide derivatives of gallic acid also showed concentration-dependent increases in radical scavenging activity. mdpi.com

Table 2: DPPH Radical Scavenging Activity of Structurally Related Compounds

| Compound Class | IC50 Range (µM) |

|---|---|

| Flavonoid Acetamide Derivatives | 31.52 – 198.41 |

This table provides a general range of activities observed for compounds containing either acetamide or sulfonamide moieties, based on available literature. mdpi.commdpi.com

Ferric Reducing Antioxidant Power (FRAP) Assay

The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of a compound to reduce ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions. nih.govnih.gov The reaction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, with the change in absorbance at 593 nm being proportional to the antioxidant power of the substance. nih.gov This assay provides a direct measure of the total antioxidant capacity of a sample. mdpi.com

Relationship between Molecular Structure and Antioxidant Activity

The antioxidant activity of sulfonamide and acetamide derivatives is closely linked to their molecular structure. nih.gov Several key structural features can influence their ability to donate a hydrogen atom or an electron to neutralize free radicals.

Substituents on the Aromatic Ring: The presence of electron-donating groups (e.g., hydroxyl, methoxy) on the phenyl ring generally enhances antioxidant activity. mdpi.com These groups can stabilize the resulting phenoxy radical through resonance.

The Sulfonamide Moiety (-SO₂NH-): The hydrogen atom on the sulfonamide nitrogen can potentially be donated. The acidity and bond dissociation energy of this N-H bond, influenced by the substituents on both the phenyl ring and the nitrogen atom, can affect its radical scavenging potential.

The Acetamide Moiety (-NHCOCH₃): While the acetamide group itself is not a strong antioxidant feature, its presence and position can modulate the electronic properties of the entire molecule, thereby influencing the activity of other functional groups.

For N-(4-methyl-3-sulfamoylphenyl)acetamide, the key features influencing its potential antioxidant activity would be the N-H protons of the sulfonamide and acetamide groups, and the electronic effects of the methyl and acetamide substituents on the phenyl ring. Quantitative structure-activity relationship (QSAR) studies on similar compounds have shown that specific electronic and steric descriptors can be correlated with antioxidant activity, providing a basis for designing more potent analogs. researchgate.net

Investigation of Charge Transport Properties in Multifunctional Materials

The incorporation of organic molecules with specific electronic properties into multifunctional materials is an area of growing interest. While research specifically detailing the charge transport properties of N-(4-methyl-3-sulfamoylphenyl)acetamide is limited, the general characteristics of sulfonamide-containing aromatic compounds suggest potential utility in this field.

Aromatic sulfonamides can be considered as amide isosteres, offering similar geometry but with enhanced hydrolytic stability and an increased polar surface area. acs.org These features can influence intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for the formation of ordered structures necessary for efficient charge transport in organic materials. The presence of both hydrogen bond donors (N-H) and acceptors (S=O, C=O) in N-(4-methyl-3-sulfamoylphenyl)acetamide allows for the formation of robust supramolecular networks.

The electronic properties of the molecule, governed by the aromatic ring and the electron-withdrawing sulfonamide and acetamide groups, determine its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These energy levels are fundamental to its potential as a p-type (hole-transporting) or n-type (electron-transporting) material. The ability to tune these properties through chemical modification of the core structure makes sulfonamide derivatives attractive candidates for components in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). Further experimental and computational studies would be necessary to fully elucidate the charge transport mechanism and potential of N-(4-methyl-3-sulfamoylphenyl)acetamide in such applications.

Future Directions and Research Perspectives

Rational Design and Synthesis of Novel N-(4-methyl-3-sulfamoylphenyl)acetamide Derivatives with Enhanced Selectivity and Potency

The principles of rational drug design are central to advancing the therapeutic potential of the N-(4-methyl-3-sulfamoylphenyl)acetamide scaffold. This approach involves the targeted synthesis of new derivatives by strategically modifying the core structure to optimize interactions with specific biological targets, thereby enhancing potency and selectivity. nih.govarkat-usa.org

One successful strategy involves the "tail approach," where modifications are made to the periphery of the sulfonamide group. For example, the synthesis of a series of 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives has been explored for the inhibition of cancer-associated carbonic anhydrase (CA) isoforms IX and XII. nih.gov By introducing various substituents onto the piperidine (B6355638) ring, researchers can fine-tune the inhibitory activity and selectivity of the compounds. As demonstrated in the table below, specific substitutions can lead to highly potent and selective inhibitors. For instance, a 4-fluoro substitution resulted in a compound with a potent inhibitory constant (Kᵢ) of 1.2 nM against hCA IX, while a 4-hydroxy substitution yielded a compound with a Kᵢ of 4.3 nM against hCA XII. nih.gov

This highlights how subtle chemical modifications, guided by an understanding of the target's structure, can dramatically improve a drug candidate's profile. Future efforts will likely focus on synthesizing novel derivatives with diverse heterocyclic moieties and other functional groups to explore a wider range of biological targets and improve pharmacokinetic properties.

Inhibitory Activity of Piperidine-Substituted N-(4-sulfamoylphenyl)acetamide Derivatives Against Carbonic Anhydrase (CA) Isoforms

Data illustrates how different substitutions on the piperidine ring of N-(4-sulfamoylphenyl)acetamide derivatives affect their inhibitory potency (Kᵢ in nM) against human (h) CA isoforms I, IX, and XII. Lower Kᵢ values indicate higher potency.

| Compound | Substitution | hCA I Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |

|---|---|---|---|---|

| 7b | 4-Hydroxy | 125.6 | 25.8 | 4.3 |

| 7h | 4-Fluoro | 109.4 | 1.2 | 6.5 |

Advanced Computational Approaches for Predicting Biological Activities and Binding Interactions

The integration of advanced computational methods is revolutionizing drug discovery by enabling the rapid prediction of biological activities and the visualization of binding interactions at an atomic level. elsevierpure.comresearchgate.netnih.gov These in silico techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations, are particularly valuable for guiding the rational design of novel N-(4-methyl-3-sulfamoylphenyl)acetamide derivatives. nih.gov

Molecular docking studies, for instance, can predict how a designed molecule will fit into the active site of a target protein. This was effectively used to understand the binding modes of 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives with carbonic anhydrases IX and XII. nih.gov Such studies revealed that the sulfonamide group coordinates with the essential Zn²⁺ ion in the active site, while other parts of the molecule form crucial hydrogen bonds and other interactions that explain the observed inhibitory activity and selectivity. nih.gov

Following docking, MD simulations can be run to confirm the stability of the predicted ligand-protein complex over time, providing deeper insights into the binding dynamics. nih.gov QSAR models further contribute by creating mathematical relationships between the chemical structures of a series of compounds and their biological activities, allowing for the prediction of the potency of yet-to-be-synthesized molecules. nih.gov

Key Computational Methods in Drug Design for Sulfonamide-Acetamide Scaffolds

An overview of common computational techniques and their specific applications in the development of N-(4-methyl-3-sulfamoylphenyl)acetamide derivatives.

| Computational Method | Primary Application | Example in Sulfonamide Research |

|---|---|---|

| Molecular Docking | Predicting binding orientation and affinity of a ligand to a target protein. | Elucidating interactions of derivatives with the active site of carbonic anhydrase IX. nih.gov |

| Molecular Dynamics (MD) Simulation | Assessing the stability and dynamics of the ligand-protein complex over time. | Confirming the favorable and stable binding modes of inhibitors in hCA IX and XII. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models to predict the biological activity of new compounds based on their structure. | Designing novel sulfonamides with potentially enhanced antioxidant activities. researchgate.net |

Elucidation of Broader Biological Pathways Modulated by Sulfonamide-Acetamide Scaffolds

While specific targets for sulfonamide-acetamide derivatives are known, the full extent of their influence on broader biological pathways remains an area of active investigation. The sulfonamide-acetamide scaffold is a key component in molecules that exhibit a wide range of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities. nih.govresearchgate.net Future research will focus on using systems biology and other advanced techniques to map the full network of interactions for these compounds.

Studies have already provided insights into the modulation of key signaling pathways. For example, certain novel acetamide-sulfonamide scaffolds have been investigated for their interaction with the NF-κB pathway, which is a central regulator of inflammation. researchgate.netnih.gov By inhibiting this pathway, these compounds can exert anti-inflammatory effects. Other research has pointed to the ability of sulfonamide derivatives to inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in both microbes and cancer cells, explaining some of their antimicrobial and antitumor properties. researchgate.net Further exploration may uncover roles in other significant pathways, such as those related to oxidative stress (e.g., the Nrf2 pathway) or cellular metabolism, opening up new therapeutic possibilities. researchgate.net

Exploration of Multi-Targeting Strategies for Complex Diseases

Complex, multifactorial diseases such as cancer, neurodegenerative disorders, and chronic inflammatory conditions rarely respond to agents that act on a single target. benthamscience.comnih.gov This has led to the development of Multi-Target-Directed Ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. benthamscience.comnih.gov The inherent biological versatility of the sulfonamide-acetamide scaffold makes it an ideal framework for designing MTDLs. nih.gov

The broad spectrum of activities associated with this scaffold—including carbonic anhydrase inhibition, anti-inflammatory effects via NF-κB modulation, and DHFR inhibition—provides a rich starting point. nih.govnih.govresearchgate.net A future research direction would involve the rational design of hybrid molecules that combine the sulfonamide-acetamide core with other pharmacophores known to act on different, disease-relevant targets. For example, a derivative could be designed to inhibit both carbonic anhydrase IX (a tumor-associated protein) and a key kinase involved in cancer cell proliferation, creating a dual-action anticancer agent. This strategy holds the potential to yield more effective therapies with improved efficacy and a reduced likelihood of drug resistance.

Development of N-(4-methyl-3-sulfamoylphenyl)acetamide Analogs as Biochemical Probes

Beyond their direct therapeutic applications, analogs of N-(4-methyl-3-sulfamoylphenyl)acetamide can be developed into powerful biochemical probes to investigate biological systems. These probes are essential tools for identifying the cellular targets of a compound, validating its mechanism of action, and exploring its off-target effects.

Creating a biochemical probe involves modifying the parent compound with a specific functional group, such as:

A reporter tag: A fluorescent dye or a biotin (B1667282) molecule can be attached to allow for visualization of the compound in cells or for use in pull-down assays to isolate its binding partners.

A reactive group: A photo-activatable crosslinking group can be incorporated to form a covalent bond with the target protein upon UV irradiation, enabling definitive identification of the binding site.

While this approach has been successfully used for other classes of molecules, its application to the N-(4-methyl-3-sulfamoylphenyl)acetamide scaffold is a promising future direction. researchgate.net The development of such probes would be invaluable for confirming target engagement in cells, discovering novel targets, and better understanding the complex biology modulated by this important class of compounds.

Q & A

Basic Research: Synthetic Methodology

Q: What are the standard synthetic routes for N-(4-methyl-3-sulfamoylphenyl)acetamide, and how can reaction conditions be optimized? A: A common method involves acetylation of the corresponding sulfonamide precursor. For example, refluxing 4-methyl-3-sulfamoylaniline with acetic anhydride in a solvent like ethanol or dichloromethane under inert conditions yields the target compound . Optimization includes controlling reaction time, temperature (typically 60–80°C), and stoichiometry (1:1.2 molar ratio of amine to anhydride). Purity is enhanced via recrystallization from ethanol or aqueous ethanol. Monitoring by TLC or HPLC ensures completion .

Basic Research: Structural Characterization

Q: What analytical techniques are critical for confirming the structure and purity of N-(4-methyl-3-sulfamoylphenyl)acetamide? A:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methyl at 4-position, sulfamoyl at 3-position) and acetyl group integration.

- X-ray Crystallography : Resolve bond lengths/angles and intermolecular interactions (e.g., hydrogen bonding between sulfamoyl and acetamide groups). Use SHELX software for refinement .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (CHNOS, MW 244.27 g/mol).

- HPLC : Quantify purity (>98%) using a C18 column and UV detection at 254 nm .

Advanced Research: Computational Docking Studies

Q: How can molecular docking be applied to study N-(4-methyl-3-sulfamoylphenyl)acetamide's interaction with biological targets like ACE2? A:

- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Parameters : Grid box centered on ACE2 active site (PDB: 1R4L), Lamarckian genetic algorithm, and scoring functions (e.g., MM-GBSA).

- Validation : Compare docking scores (e.g., −7.6 to −7.8 kcal/mol for ACE2) with known inhibitors and validate via MD simulations . Adjust sulfamoyl and methyl groups to optimize hydrogen bonding and hydrophobic interactions.

Advanced Research: Structure-Activity Relationship (SAR)

Q: How do structural modifications of N-(4-methyl-3-sulfamoylphenyl)acetamide influence its pharmacological activity? A:

- Sulfamoyl Group : Replace with sulfone or phosphonate to enhance target binding affinity.

- Methyl Substitution : Para-methyl improves metabolic stability; ortho-substitution may sterically hinder binding.

- Acetamide Modification : Substitute with heterocycles (e.g., pyrimidine) to modulate solubility and bioavailability.

- Biological Testing : Use in vitro assays (e.g., enzyme inhibition, cytotoxicity via MTT ) and in vivo models to correlate structural changes with activity .

Advanced Research: Addressing Data Contradictions

Q: How to resolve discrepancies between computational docking predictions and experimental bioassay results? A:

- Re-dock with Refined Parameters : Include solvation effects, flexible residues, and ensemble docking.

- Experimental Validation : Perform SPR (surface plasmon resonance) to measure binding kinetics or ITC (isothermal titration calorimetry) for thermodynamic profiling.

- Structural Analysis : Use cryo-EM or co-crystallization to verify binding poses. For example, if docking predicts ACE2 inhibition but assays show no activity, check for off-target effects or assay conditions (e.g., pH, ionic strength) .

Basic Research: Purity and Stability Assessment

Q: What protocols ensure batch-to-batch consistency and stability of N-(4-methyl-3-sulfamoylphenyl)acetamide? A:

- Stability Testing : Store at −20°C in airtight, light-protected containers. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with HPLC.

- Impurity Profiling : Identify by-products (e.g., unreacted aniline or acetylated isomers) using LC-MS. Limit impurities to <0.5% per ICH guidelines .

Advanced Research: Pharmacokinetic Profiling

Q: What methodologies are recommended for in vivo pharmacokinetic studies of this compound? A:

- ADME Studies :

- Absorption : Caco-2 cell monolayers predict intestinal permeability.

- Metabolism : Use liver microsomes (human/rodent) to identify CYP450-mediated metabolites.

- Excretion : Radiolabeled compound in urine/feces (e.g., C-acetamide tag).

- Pharmacokinetic Parameters : Calculate , , and AUC via LC-MS/MS plasma analysis after IV/oral dosing in rodents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.